

Spectroscopic Analysis of Methyl 2-(2-aminophenyl)acetate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 2-(2-aminophenyl)acetate**

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This technical guide provides a detailed overview of the expected spectroscopic data for **Methyl 2-(2-aminophenyl)acetate** (CAS: 35613-44-6, Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics based on its chemical structure. It also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are fundamental techniques in the structural elucidation of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **Methyl 2-(2-aminophenyl)acetate**. These predictions are derived from established principles of organic spectroscopy and analysis of the compound's functional groups and atomic arrangement.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 3.6 - 3.8	Singlet	3H	O-CH ₃ (Methyl ester)
~ 3.5 - 3.7	Singlet	2H	Ar-CH ₂ (Methylene)
~ 3.5 - 4.5	Broad Singlet	2H	NH ₂ (Amino)
~ 6.6 - 7.2	Multiplet	4H	Ar-H (Aromatic)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 172	Quaternary	C=O (Ester carbonyl)
~ 145	Quaternary	Ar-C-NH ₂
~ 130	Tertiary	Ar-CH
~ 128	Tertiary	Ar-CH
~ 118	Tertiary	Ar-CH
~ 116	Tertiary	Ar-CH
~ 115	Quaternary	Ar-C-CH ₂
~ 52	Primary	O-CH ₃ (Methyl ester)
~ 40	Primary	Ar-CH ₂ (Methylene)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3450 - 3250	Medium-Strong, Doublet	N-H Stretch (Primary amine)
3100 - 3000	Medium	C-H Stretch (Aromatic)
3000 - 2850	Medium	C-H Stretch (Aliphatic)
1750 - 1735	Strong	C=O Stretch (Ester)
1620 - 1580	Medium-Strong	N-H Bend (Primary amine)
1600 - 1450	Medium-Strong	C=C Stretch (Aromatic ring)
1250 - 1000	Strong	C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
165	[M] ⁺ (Molecular ion)
106	[M - COOCH ₃] ⁺ (Loss of carbomethoxy group)
77	[C ₆ H ₅] ⁺ (Phenyl fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **Methyl 2-(2-aminophenyl)acetate**. Instrument-specific parameters and sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key analyte signals.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard acquisition parameters are typically used initially and can be adjusted to improve signal-to-noise ratio or resolution.

Infrared (IR) Spectroscopy

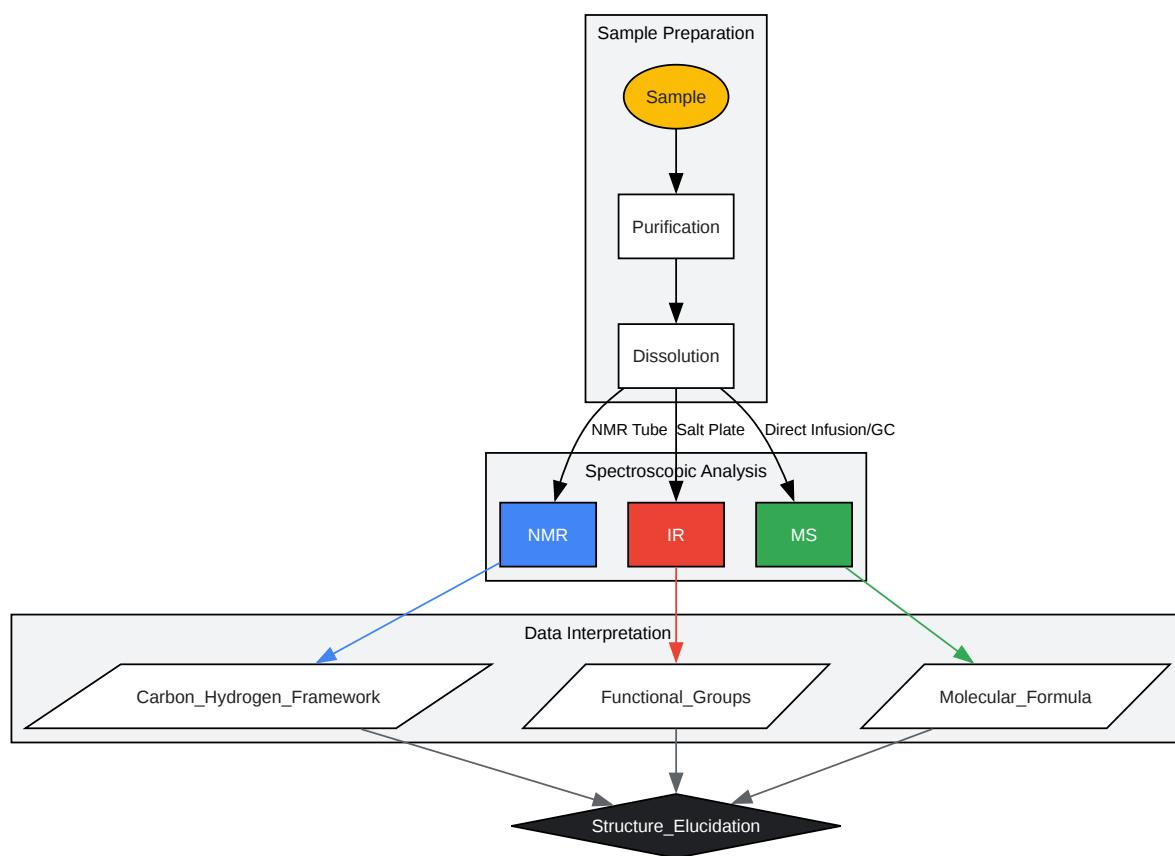
- Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[1]
- Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1] The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum. For less volatile compounds, techniques like electrospray ionization (ESI) can be used where the sample is dissolved in a suitable solvent.[2]
- Ionization: The gaseous molecules are then ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M^+).[2]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2]
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.



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Caption: Workflow for Spectroscopic Analysis in Structural Elucidation.

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